molecular formula C5H11NOS B8329789 Methionin AL

Methionin AL

Cat. No.: B8329789
M. Wt: 133.21 g/mol
InChI Key: AMRLMYBWZLIJPE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methionin AL provides researchers with a high-purity source of L-Methionine, a fundamental sulfur-containing essential amino acid. As a crucial building block for protein biosynthesis, it is incorporated into nascent polypeptide chains and is encoded by the start codon AUG, initiating translation in eukaryotic and archaeal cells . Beyond its role in protein structure, Methionine is a key metabolic precursor. It is required for the synthesis of S-adenosylmethionine (SAMe), the primary methyl group donor for critical methylation reactions, including those modifying DNA and proteins, which influences epigenetic regulation . Furthermore, Methionine serves as a precursor for other important molecules such as glutathione, a major cellular antioxidant, and the polyamines spermine and spermidine, which are vital for nuclear and cell division . A significant area of oncological research investigates the "methionine dependency" of many tumor cells, which are unable to proliferate when Methionine is replaced by its precursor homocysteine, presenting a potential target for therapeutic strategies . In biomedical imaging, carbon-11 labeled Methionine is used as a radiopharmaceutical in PET studies to delineate tumors, such as gliomas, due to its enhanced uptake in proliferating cells . Researchers utilize this compound in various fields including cancer metabolism, redox biology, enzymology, and nutrigenomics. This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanal

InChI

InChI=1S/C5H11NOS/c1-8-3-2-5(6)4-7/h4-5H,2-3,6H2,1H3/t5-/m0/s1

InChI Key

AMRLMYBWZLIJPE-YFKPBYRVSA-N

Isomeric SMILES

CSCC[C@@H](C=O)N

Canonical SMILES

CSCCC(C=O)N

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Dietary Supplementation
Methionine is vital for protein synthesis, cellular repair, and the production of other essential molecules like cysteine and taurine. It is commonly used in dietary supplements aimed at enhancing overall health and supporting metabolic functions.

  • Sources : Methionine can be found in high-protein foods such as meat, fish, dairy products, and some nuts and seeds.

Table 1: Dietary Sources of Methionine

Food SourceMethionine Content (g/100g)
Turkey0.7
Chicken0.6
Fish (Tuna)0.8
Eggs0.4
Brazil Nuts0.4

Therapeutic Applications

Cancer Treatment
Research indicates that dietary methionine restriction may inhibit tumor growth and enhance the efficacy of chemotherapy. Studies have shown that reducing methionine intake can lead to significant tumor growth inhibition in animal models.

  • Case Study : A study published in Nature demonstrated that a low-methionine diet reduced tumor growth in mice, suggesting potential implications for human cancer treatment strategies .

Neurodegenerative Diseases
Methionine's role as a methyl donor is critical in various biochemical pathways associated with neurodegenerative diseases like Alzheimer's disease. Research indicates that methionine deprivation may reduce the expression of amyloid-beta and phosphorylated tau, potentially serving as a preventive strategy against Alzheimer's disease .

  • Data Findings : In vitro experiments showed a correlation between lower methionine levels and reduced neurodegenerative markers, emphasizing the need for further investigation into dietary interventions .

Biotechnological Applications

Microbial Production
The biotechnological production of methionine via microbial fermentation is gaining attention due to its potential for sustainable production methods. Various microbial strains have been engineered to enhance methionine yield.

  • Key Findings : Studies have reported up to a 70% increase in methionine yield through genetic modifications in E. coli strains .

Synthetic Biology
Methionine transporters from different microbial species are being explored for their potential applications in synthetic biology, including cell engineering and biosynthetic pathways that could lead to new biochemical products .

Clinical Research Applications

Liver Health
Methionine has been investigated for its protective effects against hepatotoxicity caused by substances like acetaminophen. Clinical studies suggest that methionine supplementation may mitigate liver damage by enhancing glutathione levels .

  • Clinical Findings : In a controlled study, patients receiving methionine showed lower peak creatinine values compared to control groups during acetaminophen overdose treatment .

Comparison with Similar Compounds

Contradictions and Limitations

  • Data Accessibility : Supplementary tables referenced in and were unavailable for review, limiting insights into analytical methodologies and comparative pharmacokinetic data.

Preparation Methods

Enzymatic Conversion of O-Acetyl Homoserine

The enzymatic biosynthesis of L-methionine, as detailed in patent WO2013029690A1, employs recombinant enzymes derived from Leptospira meyeri, Hyphomonas neptunium, or Chromobacterium violaceum. These organisms provide cystathionine-γ-synthase or O-acetyl homoserine sulfhydrylase, which catalyze the conversion of O-acetyl homoserine (OAHS) or O-succinyl homoserine (OSHS) into L-methionine. The reaction proceeds via nucleophilic substitution, where the succinate or acetate group of OAHS/OSHS is replaced by methyl mercaptan (CH₃SH) (Fig. 1).

Key Reaction Parameters:

  • Substrate: OAHS or OSHS (1,480 g diluted in 18.5 L water).

  • Enzyme Solution: 1.2 L of enzyme extract combined with 25 mL of 10 mM pyridoxal-5'-phosphate (PLP).

  • Reaction Conditions: 33°C, pH 6.5 (maintained with 28% ammonia), 600 RPM stirring.

CH₃SH Partial Pressure (kPa)Conversion Rate at 3 Hours (%)Byproduct Yield (%)
106512 (acetic acid)
1009518 (succinic acid)
1509820 (succinic acid)
2008022 (acetic acid)

Table 1: Impact of methyl mercaptan partial pressure on L-methionine conversion efficiency.

Role of Methyl Mercaptan Partial Pressure

The partial pressure of CH₃SH critically influences reaction kinetics. Optimal conversion (≥95%) occurs at 100–150 kPa, beyond which enzyme inhibition occurs due to CH₃SH saturation at active sites. This phenomenon contrasts with conventional expectations, where higher reactant concentrations typically enhance rates. The process’s eco-friendly profile stems from concurrent byproduct generation (succinic or acetic acid), eliminating separate synthesis steps for these industrially valuable compounds.

Chemical Synthesis Pathways

Hydantoin Process

Patent EP3339289A1 outlines a chemical route involving hydantoin intermediates. Methylmercaptopropionaldehyde (MMP) reacts with hydrogen cyanide (HCN) and ammonia to form MMP-CN, which undergoes cyclization with CO₂ to yield hydantoin. Subsequent alkaline cleavage produces racemic methionine, necessitating resolution to isolate the L-enantiomer.

Critical Steps:

  • MMP-CN Synthesis:
    MMP+HCN+NH3MMP-CN\text{MMP} + \text{HCN} + \text{NH}_3 \rightarrow \text{MMP-CN}
    Conducted at 20–50°C with catalytic ammonia.

  • Hydantoin Formation:
    MMP-CN+CO2Hydantoin\text{MMP-CN} + \text{CO}_2 \rightarrow \text{Hydantoin}
    Requires 5–10 bar CO₂ pressure.

  • Alkaline Cleavage:
    Hydantoin+NaOHDL-Methionine\text{Hydantoin} + \text{NaOH} \rightarrow \text{DL-Methionine}
    Followed by enzymatic resolution using acylase to isolate L-methionine.

Racemic Methionine Resolution

The chemical synthesis yields a 50:50 D/L-methionine racemate. Industrial-scale resolution employs chiral column chromatography or enzymatic cleavage. For instance, Aspergillus oryzae acylase selectively deacetylates N-acetyl-L-methionine, leaving the D-enantiomer unreacted.

Pharmaceutical Formulation of Methionin AL 500 mg Tablets

Granulation and Compression

The final formulation involves blending L-methionine with excipients such as microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant). Wet granulation ensures uniform particle size distribution, followed by compression into 500 mg cores.

Film-Coating Process

Tablets are coated with a polymer solution (e.g., hydroxypropyl methylcellulose) to mask bitterness and enhance stability. Coating parameters include:

  • Inlet Air Temperature: 40–50°C

  • Spray Rate: 10–20 mL/min

  • Pan Rotation Speed: 10–15 RPM.

Comparative Analysis of Preparation Methods

ParameterBiosynthesisChemical Synthesis
Yield 95–98%70–75% (after resolution)
Byproducts Succinic/acetic acidAmmonium sulfate
Environmental Impact Low (biodegradable)High (cyanide waste)
Cost Moderate (enzyme reuse)High (racemate resolution)

Table 2: Economic and environmental comparison of L-methionine production methods.

Environmental and Industrial Considerations

The enzymatic method’s integration of byproduct recovery aligns with circular economy principles, reducing waste disposal costs. In contrast, chemical synthesis generates toxic HCN and requires energy-intensive racemate resolution . Regulatory trends favoring green chemistry are likely to bolster adoption of biosynthetic routes for pharmaceutical-grade L-methionine.

Q & A

Basic Research Question: What analytical methods are recommended for characterizing Methionin AL’s purity and structural integrity in academic studies?

Methodological Answer:
To ensure accurate characterization, researchers should employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantifying purity and detecting impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and identify stereochemical configurations .
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis to verify stoichiometric composition, particularly sulfur and nitrogen content, critical for methionine derivatives .
    Always cross-reference results with Certificates of Analysis (COA) and validate findings using standardized protocols to ensure reproducibility .

Basic Research Question: How can researchers assess this compound’s stability under varying experimental conditions?

Methodological Answer:
Stability studies should follow a systematic approach:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions .
  • pH Sensitivity : Test solubility and degradation kinetics in buffered solutions (pH 1–14) using UV-Vis spectroscopy to identify instability thresholds .
  • Light and Moisture Exposure : Perform accelerated aging studies under controlled humidity and light conditions, monitoring degradation via HPLC .
    Document incompatible materials (e.g., strong oxidizing agents) and storage recommendations (e.g., desiccated, dark environments) to mitigate reactivity risks .

Advanced Research Question: How should experimental designs be structured to evaluate this compound’s bioactivity in model organisms or cell cultures?

Methodological Answer:
For bioactivity studies:

  • Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values, with triplicate trials to minimize variability .
  • Control Groups : Include negative (vehicle-only) and positive controls (e.g., known antioxidants for oxidative stress assays) .
  • Endpoint Selection : Combine biochemical assays (e.g., glutathione levels) with omics approaches (transcriptomics/proteomics) to capture mechanistic insights .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, detailing ethical approvals and sample size justifications in publications .

Advanced Research Question: How can researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties?

Methodological Answer:
Contradictions often arise from methodological differences. Address them by:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like administration routes (oral vs. intravenous) and model systems (in vitro vs. in vivo) .
  • Sensitivity Analysis : Identify parameters (e.g., absorption rates, half-life) most sensitive to experimental conditions using computational modeling .
  • Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ISO guidelines) and publish null results to clarify ambiguities .
    Highlight limitations in original studies (e.g., small sample sizes, unvalidated assays) to contextualize discrepancies .

Advanced Research Question: What strategies optimize this compound’s enzymatic synthesis for high yield and scalability?

Methodological Answer:
Optimization requires iterative experimentation:

  • Enzyme Selection : Screen methionine adenosyltransferase variants for activity under mild pH/temperature conditions .
  • Reaction Engineering : Use continuous-flow reactors to enhance substrate-enzyme contact and reduce byproduct formation .
  • Process Analytics : Monitor intermediate metabolites via real-time MS or Raman spectroscopy to adjust feeding strategies .
    Publish detailed reaction parameters (e.g., turnover numbers, catalyst loading) to facilitate reproducibility .

Basic Research Question: What validation criteria ensure reliable quantification of this compound in complex biological matrices?

Methodological Answer:
Validation should adhere to ICH Q2(R1) guidelines:

  • Linearity : Establish a calibration curve (R² ≥ 0.995) across the expected concentration range .
  • Precision/Accuracy : Assess intra-day/inter-day variability (<15% RSD) and recovery rates (85–115%) using spiked samples .
  • Matrix Effects : Compare signal suppression/enhancement in biological fluids (e.g., plasma) vs. pure solutions via post-column infusion studies .
    Include negative controls to rule out endogenous interference .

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